molecular formula C19H20ClN3O3 B2379364 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 340220-97-5

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2379364
CAS No.: 340220-97-5
M. Wt: 373.84
InChI Key: HGGVHRXZIGTSIF-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reaction: The benzodioxole moiety is then coupled with the piperazine derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperazine ring can modulate the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the chlorophenyl group, which may result in different pharmacological properties.

    N-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the benzodioxole moiety, which may affect its binding affinity and specificity.

Uniqueness

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of both the benzodioxole and chlorophenyl groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-15-2-4-16(5-3-15)21-19(24)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGVHRXZIGTSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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